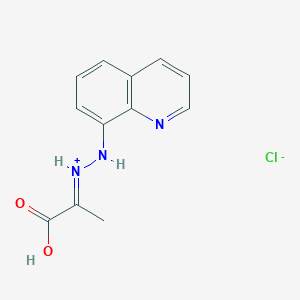![molecular formula C15H13Cl2N3OS B7787921 3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B7787921.png)
3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thiourea group, which is known for its versatility in chemical reactions and potential biological activities.
Métodos De Preparación
The synthesis of 3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea typically involves the reaction of 2,4-dichlorophenyl isocyanate with phenylthiourea in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thioureas, sulfoxides, sulfones, and thiols.
Aplicaciones Científicas De Investigación
3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea can be compared with other similar compounds, such as:
1-[[(2,4-Dichlorophenyl)methoxyamino]methylidene]-3-(4-fluorophenyl)thiourea: This compound has a similar structure but with a fluorine atom on the phenyl ring, which may alter its chemical and biological properties.
1-[[(2,4-Dichlorophenyl)methoxyamino]methylidene]-3-methylthiourea: This compound features a methyl group instead of a phenyl group, which can affect its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
1-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3OS/c16-12-7-6-11(14(17)8-12)9-21-19-10-18-15(22)20-13-4-2-1-3-5-13/h1-8,10H,9H2,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZUAPZUWUCPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=CNOCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1E)-1-{N'-[(1Z)-(dimethylamino)methylidene]hydrazinecarbonyl}-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide](/img/structure/B7787844.png)
![[(Z)-(2,4-dioxochromen-3-ylidene)methyl]urea](/img/structure/B7787860.png)
![(3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione](/img/structure/B7787862.png)
![[(4-carboxyphenyl)methoxy]azanium chloride](/img/structure/B7787865.png)
![ethyl 3-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-1H-indole-2-carboxylate](/img/structure/B7787867.png)
![6-methyl-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B7787875.png)
![(4E)-4-[[4-chloro-3-(trifluoromethyl)phenyl]hydrazinylidene]isochromene-1,3-dione](/img/structure/B7787879.png)
![2-chloro-5-[(2E)-2-(1,3-dioxoisochromen-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7787882.png)
![2-[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]-4,5,6,7-tetrahydro-1H-indazol-3-one](/img/structure/B7787891.png)

![(Z)-2-cyano-N-[[(2,6-dichlorophenyl)methoxyamino]methylidene]-3-phenylprop-2-enamide](/img/structure/B7787914.png)
![1-[(Z)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-methylthiourea](/img/structure/B7787922.png)
![1-[(Methoxyamino)methylidene]-3-phenylthiourea](/img/structure/B7787924.png)
